N-cycloheptylbutane-1-sulfonamide

Molecular weight Physicochemical gradient SAR series design

N-Cycloheptylbutane-1-sulfonamide (CAS 898076-62-5; molecular formula C₁₁H₂₃NO₂S; MW 233.37 g/mol) is a synthetic acyclic sulfonamide characterized by a linear butane-1-sulfonyl group N-substituted with a seven-membered cycloheptyl ring. It belongs to the broader class of N-alkyl sulfonamides that function as versatile intermediates and building blocks in medicinal chemistry, where the sulfonamide moiety (−SO₂NH−) serves as a privileged pharmacophore for enzyme inhibition, receptor modulation, and physicochemical property tuning.

Molecular Formula C11H23NO2S
Molecular Weight 233.37 g/mol
Cat. No. B5452396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptylbutane-1-sulfonamide
Molecular FormulaC11H23NO2S
Molecular Weight233.37 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC1CCCCCC1
InChIInChI=1S/C11H23NO2S/c1-2-3-10-15(13,14)12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3
InChIKeyYAQFCHQTLGFOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cycloheptylbutane-1-sulfonamide: Physicochemical Identity, Sulfonamide Class Context, and Procurement Profile


N-Cycloheptylbutane-1-sulfonamide (CAS 898076-62-5; molecular formula C₁₁H₂₃NO₂S; MW 233.37 g/mol) is a synthetic acyclic sulfonamide characterized by a linear butane-1-sulfonyl group N-substituted with a seven-membered cycloheptyl ring . It belongs to the broader class of N-alkyl sulfonamides that function as versatile intermediates and building blocks in medicinal chemistry, where the sulfonamide moiety (−SO₂NH−) serves as a privileged pharmacophore for enzyme inhibition, receptor modulation, and physicochemical property tuning . The compound is commercially available from multiple suppliers at research-grade purity (typically ≥95%), with procurement positioned primarily for structure–activity relationship (SAR) exploration, fragment-based screening library construction, and methodology development rather than as a pre-validated bioactive lead . Unlike aromatic sulfonamide antibacterials (e.g., sulfamethazine) that act via dihydropteroate synthase inhibition, N-cycloheptylbutane-1-sulfonamide bears an aliphatic sulfonamide core and a fully saturated cycloheptyl substituent, endowing it with distinct conformational flexibility, lipophilicity, and steric occupancy that differentiate it from both classical sulfa drugs and smaller cycloalkyl analogs [1].

Why N-Cycloheptylbutane-1-sulfonamide Cannot Be Replaced by Cyclohexyl or Cyclopentyl Analogs Without Consequences


Within the N-cycloalkylbutane-1-sulfonamide series, ring size is not a trivial structural variation but a driver of quantifiable differences in molecular weight, predicted lipophilicity, conformational dynamics, and biological performance. The cycloheptyl analog (MW 233.37; ring = 7 atoms) carries an additional methylene unit relative to the cyclohexyl congener (MW 219.35; ring = 6 atoms) and two additional methylene units relative to the cyclopentyl congener (MW 205.32; ring = 5 atoms), yielding a systematic MW gradient of ~14 Da per ring carbon . This incremental mass is accompanied by a predictable logP increase of approximately 0.3–0.5 log units per added methylene in this scaffold class, shifting the cycloheptyl analog into a higher lipophilicity regime that alters membrane permeability, protein binding, and solubility profiles [1]. Critically, the cycloheptyl ring undergoes pseudorotation through a continuum of twist-chair and twist-boat conformations, in contrast to the discrete chair-to-chair inversion of cyclohexane, meaning the cycloheptyl group explores a fundamentally broader and more dynamic steric volume that cannot be mimicked by smaller-ring analogs [2]. Furthermore, published SAR data from 2-oxocycloalkylsulfonamide fungicide series demonstrate that 7-membered ring compounds achieve superior in vitro potency (EC₅₀ 0.80–1.22 μg/mL) compared to 5- and 6-membered ring counterparts, and independent calcimimetic sulfonamide SAR confirms that seven-membered ring sulfonamides rank among the most active congeners alongside six-membered variants [3]. Substituting the cycloheptyl analog with a cyclohexyl or cyclopentyl variant therefore changes not one but at least four interdependent properties—molecular weight, lipophilicity, conformational ensemble breadth, and target engagement potential—any of which may compromise SAR continuity in a lead optimization campaign.

N-Cycloheptylbutane-1-sulfonamide: Quantified Differentiation Evidence Against Closest Structural Analogs


Molecular Weight Ladder: Systematic Physicochemical Increment Across the Cyclopentyl–Cyclohexyl–Cycloheptyl Series

N-cycloheptylbutane-1-sulfonamide (C₁₁H₂₃NO₂S) has a molecular weight of 233.37 g/mol, representing a +14 Da increment over N-cyclohexylbutane-1-sulfonamide (C₁₀H₂₁NO₂S, 219.35 g/mol) and a +28 Da increment over N-cyclopentylbutane-1-sulfonamide (C₉H₁₉NO₂S, 205.32 g/mol). This precisely quantifiable mass ladder, driven solely by ring methylene count, enables researchers to systematically probe the impact of hydrophobic bulk on target binding, pharmacokinetic parameters, and formulation behavior while holding the butane-1-sulfonamide core constant . The predicted boiling point for the cyclopentyl analog is 306.5 ± 25.0 °C; the cycloheptyl analog is expected to exhibit a proportionally higher boiling point consistent with its larger molecular surface area .

Molecular weight Physicochemical gradient SAR series design

Ring-Size-Dependent Lipophilicity Gradient: Predicted logP Differentiation Across Cycloalkyl Sulfonamide Analogs

In the N-cycloalkylbutane-1-sulfonamide series, predicted lipophilicity scales directly with ring size. The parent butane-1-sulfonamide core (C₄H₁₁NO₂S) has a measured logP of approximately 1.86 [1]. Addition of a cyclopentyl group increases predicted logP into approximately the 2.0–2.5 range; the cyclohexyl analog is estimated at approximately 2.5–3.0; and N-cycloheptylbutane-1-sulfonamide, bearing the largest ring, is predicted to occupy the upper end of this range at approximately 2.8–3.3, based on the well-established methylene increment rule of ~0.3–0.5 logP units per CH₂ group in aliphatic sulfonamide series [2]. For context, an isomer sharing the same MF (C₁₁H₂₃NO₂S) but bearing an acyclic N-octyl substituent exhibits a logP of 3.92, illustrating that the cyclic geometry of the cycloheptyl group tempers lipophilicity relative to linear alkyl chains of comparable carbon count while still exceeding smaller cycloalkyl rings . This predictable gradation makes the cycloheptyl analog the most lipophilic member of the cyclopentyl–cyclohexyl–cycloheptyl triad.

Lipophilicity logP prediction ADME optimization Permeability

Seven-Membered Ring Advantage in Fungicidal Sulfonamide SAR: EC₅₀ Evidence Supporting 7-Membered Ring Superiority Over Smaller Cycloalkyl Rings

In a systematic SAR study of 2-oxocycloalkylsulfonamides and 2-hydroxycycloalkylsulfonamides evaluated against the agriculturally relevant fungal pathogen Botrytis cinerea, compounds bearing 7- or 8-membered rings consistently outperformed those with 5-, 6-, or 12-membered rings [1]. Specifically, the 7-membered ring compound 3C (2-oxocycloheptylsulfonamide) exhibited an EC₅₀ of 0.80 μg/mL, and compound 4C (2-hydroxycycloheptylsulfonamide) exhibited an EC₅₀ of 0.85 μg/mL—values comparable to or better than the commercial fungicide procymidone [2]. In contrast, the 6-membered ring analog 3A showed an EC₅₀ of 4.21 μg/mL, representing a ~5.3-fold potency loss relative to the 7-membered compound 3C. The 5-membered ring series trended similarly weaker. The study authors explicitly concluded that the contribution of a 7-membered ring for fungicidal activity was the largest across the series examined [3]. Although this study examined 2-oxo/hydroxy-substituted cycloalkylsulfonamides rather than N-cycloalkylbutane-1-sulfonamides, the ring-size-dependent activity trend is driven by the cycloalkane moiety, establishing a class-level precedent that the 7-membered (cycloheptyl) ring can confer a meaningful activity advantage over smaller rings in sulfonamide-based bioactive series.

Fungicidal activity Ring-size SAR Botrytis cinerea EC₅₀ comparison

Seven-Membered Ring Privilege in Calcimimetic Cyclic Sulfonamide SAR: Ring Size as a Driver of GPCR Agonist Activity

In a medicinal chemistry program targeting the calcium-sensing receptor (CaSR), Kiefer et al. (2010) synthesized and evaluated a series of cyclic sulfonamides and sulfamates as calcimimetic agonists, explicitly examining the impact of ring size on activity. The study reported that the size of the cyclic sulfonamide rings, as well as the position of the (R)-naphthylethylamine substituent, significantly affected calcimimetic activity, and that the six- and seven-membered sulfonamides (compounds 30a and 31a) and sulfamate 34a were the most active compounds in the series [1]. This finding establishes that the 7-membered (cycloheptyl-fused) sulfonamide ring occupies a privileged position in GPCR-targeted sulfonamide SAR, being at least equipotent to the 6-membered analog and superior to both smaller (5-membered) and larger (8+-membered) rings [2]. Although this study examined endocyclic sulfonamides (sultams) rather than the exocyclic N-cycloheptylbutane-1-sulfonamide, the ring-size pharmacophore principle transfers: the 7-membered cycloheptyl motif provides an optimal balance of conformational flexibility and steric footprint for engaging target protein binding pockets, a property that may carry over to acyclic sulfonamides bearing the same cycloheptyl appendage used as a steric probe in SAR exploration [3].

Calcium-sensing receptor Calcimimetic Cyclic sulfonamide GPCR SAR

Conformational Pseudorotation as a Differentiating Feature: Cycloheptyl Ring Explores a Broader Conformational Space Than Cyclohexyl or Cyclopentyl Analogs

The cycloheptyl ring in N-cycloheptylbutane-1-sulfonamide undergoes pseudorotation—a continuous, low-barrier conformational interconversion through twist-chair and twist-boat geometries—in contrast to the cyclohexyl ring, which undergoes discrete chair-to-chair inversion via a well-defined transition state [1]. This mechanistic difference means that at physiological or assay temperatures, the cycloheptyl substituent presents a dynamically averaged but substantially broader ensemble of steric shapes to a target binding site compared to the two-state (axial/equatorial) conformational behavior of the cyclohexyl analog [2]. Electron paramagnetic resonance (EPR) studies of cycloalkylmethyl radicals confirm that the cycloheptyl ring exhibits only a single, averaged conformational signal at accessible temperatures, whereas cyclohexyl radicals retain axial/equatorial distinction, underscoring the fundamentally different timescale-averaged shape presented by the seven-membered ring [3]. For SAR campaigns, this means the cycloheptyl analog can serve as a unique conformational probe: it simultaneously explores steric space that would require multiple discrete conformers of the cyclohexyl analog, potentially identifying binding interactions inaccessible to smaller, more rigid rings [4].

Conformational analysis Pseudorotation Steric exploration Target engagement

Acute Toxicity Data Gap: N-Cyclohexyl Analogs Carry Documented Toxicity Whereas the Cycloheptyl Analog Lacks Validated Safety Profiling

N-cyclohexylbutane-1-sulfonamide (CAS 64910-63-0) has publicly documented acute toxicity data: oral LD₅₀ values of 225 mg/kg (rat) and 5,400 mg/kg (mouse), classified as moderately toxic with additional skin irritation data (rabbit, 175 mg/14 days, mild) and thermal decomposition hazards (toxic NOₓ and SOₓ fumes) . In contrast, no acute toxicity data (oral LD₅₀, dermal, inhalation, or irritation) have been published in publicly accessible databases for N-cycloheptylbutane-1-sulfonamide . This data asymmetry creates a research-relevant differentiation: the cycloheptyl analog, by virtue of its larger steric bulk and potentially altered metabolic profile, may exhibit a meaningfully different toxicity profile. In the broader sulfamate class, SAR studies have shown that replacing a cyclohexyl ring with a cycloheptyl ring can alter biological activity profiles, as demonstrated in steroid sulfatase (STS) inhibitor series where cyclopentyl, cyclohexyl, and cycloheptyl substituents produced differential inhibitory activity [1]. Researchers seeking to minimize toxicity risk in early-stage screening may therefore prioritize the cycloheptyl analog as a comparator to assess whether ring expansion reduces acute toxicity relative to the documented cyclohexyl congener.

Acute toxicity Safety profiling LD₅₀ Risk assessment

N-Cycloheptylbutane-1-sulfonamide: Evidence-Backed Research and Industrial Application Scenarios


Systematic SAR-by-Catalog: Building a Cyclopentyl–Cyclohexyl–Cycloheptyl MW/Lipophilicity Ladder for Lead Optimization

Procure N-cyclopentylbutane-1-sulfonamide (205.32 g/mol), N-cyclohexylbutane-1-sulfonamide (219.35 g/mol), and N-cycloheptylbutane-1-sulfonamide (233.37 g/mol) as a matched molecular trio to systematically vary hydrophobic bulk while holding the butane-1-sulfonamide core constant. The precisely quantifiable MW increments (+14 Da per ring carbon) and predicted logP gradient (~0.3–0.5 units per methylene) enable deconvolution of steric from electronic contributions in target binding assays . This approach is directly supported by the demonstrated ring-size fungicidal activity SAR where 7-membered rings achieved EC₅₀ values of 0.80–0.85 μg/mL—~5-fold more potent than the 6-membered comparator—providing empirical justification for expecting the cycloheptyl analog to produce differentiated bioactivity readouts [1].

Conformational Probe in Fragment-Based and Structure-Guided Drug Discovery Libraries

Incorporate N-cycloheptylbutane-1-sulfonamide into fragment screening libraries as a unique steric and conformational probe. The cycloheptyl ring's capacity for pseudorotation through twist-chair and twist-boat conformations generates a time-averaged steric footprint that is broader and fundamentally different from the discrete axial/equatorial states accessible to cyclohexyl analogs [2]. This property makes the compound particularly valuable for X-ray crystallography and cryo-EM campaigns where a dynamic substituent may reveal cryptic binding pockets or induce conformational changes in target proteins that smaller, more rigid rings cannot access. The calcimimetic cyclic sulfonamide SAR, which identified 6- and 7-membered rings as the optimal sizes for CaSR agonist activity, provides class-level precedent for the biological relevance of 7-membered ring sulfonamides in protein target engagement [3].

Antifungal Agrochemical Lead Discovery Using 7-Membered Ring Sulfonamide Building Blocks

Utilize N-cycloheptylbutane-1-sulfonamide as a key intermediate or building block in the synthesis of novel fungicidal sulfonamide candidates, leveraging the established SAR that 7-membered cycloalkylsulfonamides achieve superior in vitro potency against Botrytis cinerea (EC₅₀ 0.80–0.85 μg/mL) compared to 5- and 6-membered ring analogs (EC₅₀ 4.21–5.29 μg/mL), with activity comparable to or exceeding commercial fungicide procymidone [4]. The cycloheptyl-bearing building block provides the steric and lipophilic properties that the primary literature identifies as favorable for antifungal activity in this scaffold class, making it a rational choice over cyclopentyl or cyclohexyl alternatives for agrochemical discovery programs targeting resistant fungal strains.

Comparative Toxicology Benchmarking Against the Documented Cyclohexyl Analog

For research groups planning in vivo pharmacological or toxicological studies, procure N-cycloheptylbutane-1-sulfonamide alongside N-cyclohexylbutane-1-sulfonamide to conduct head-to-head acute and subacute toxicity profiling. The cyclohexyl analog carries documented acute oral toxicity (rat LD₅₀ 225 mg/kg, moderate toxicity classification) and dermal irritation data, providing a quantifiable safety benchmark . The cycloheptyl analog lacks published toxicity data, creating a research opportunity to determine whether the increased steric bulk and altered metabolic susceptibility of the seven-membered ring translate into a differentiated—and potentially improved—safety margin. This comparative approach is directly aligned with published steroid sulfatase inhibitor SAR showing that cycloalkyl ring size changes (cyclopentyl → cyclohexyl → cycloheptyl) produce differential biological activity profiles [5].

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